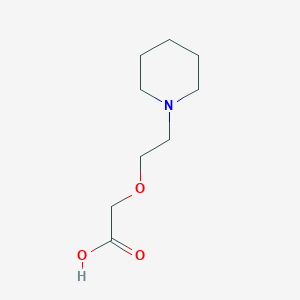

2-(2-(Piperidin-1-yl)ethoxy)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-(2-piperidin-1-ylethoxy)acetic acid |

InChI |

InChI=1S/C9H17NO3/c11-9(12)8-13-7-6-10-4-2-1-3-5-10/h1-8H2,(H,11,12) |

InChI Key |

CVLMZHPHYCWRFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCOCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Piperidin-1-yl ethoxy acetic acid chemical properties

This guide serves as an authoritative technical reference on 2-[2-(piperidin-1-yl)ethoxy]acetic acid , a critical bifunctional building block in medicinal chemistry.

Chemical Identity & Structural Properties

Compound Name: 2-[2-(Piperidin-1-yl)ethoxy]acetic acid Common Aliases: Piperidine-PEG1-acid; 2-(2-Piperidinoethoxy)acetic acid CAS Number: 2248397-72-8 (Hydrochloride salt) Molecular Formula: C₉H₁₇NO₃ (Free Base) | MW: 187.24 g/mol Molecular Formula: C₉H₁₈ClNO₃ (HCl Salt) | MW: 223.70 g/mol [1]

Executive Summary

Piperidin-1-yl ethoxy acetic acid represents a specialized class of amino-ether-carboxylate linkers .[2][3] Unlike simple alkyl chains, the inclusion of an ether oxygen (ethoxy) and a basic piperidine ring imparts unique physicochemical properties, specifically enhanced aqueous solubility and tunable lipophilicity.[3] It is primarily utilized as a linker in PROTAC (Proteolysis Targeting Chimera) design and as a polar "tail" in fragment-based drug discovery to modulate the pharmacokinetic profile of hydrophobic scaffolds.[2][3]

Physicochemical Profile

Understanding the ionization state of this molecule is critical for synthesis and formulation.[2][3] It exists as a zwitterion at physiological pH, driving its high water solubility.[2][3]

Ionization & Solubility

The molecule contains two ionizable centers: the basic tertiary amine of the piperidine ring and the acidic carboxylic acid tail.[2][3]

| Property | Value (Estimated) | Significance |

| pKa₁ (Carboxyl) | 3.8 – 4.2 | Deprotonated (COO⁻) at physiological pH (7.4). |

| pKa₂ (Piperidine) | 8.8 – 9.4 | Protonated (NH⁺) at physiological pH (7.4). |

| Isoelectric Point (pI) | ~6.5 | pH at which net charge is zero (Zwitterionic max). |

| LogP (Octanol/Water) | -0.5 to 0.2 | Highly hydrophilic; ideal for reducing lipophilicity of drug payloads.[2][3] |

| Solubility | >50 mg/mL (Water) | Excellent aqueous solubility due to salt formation potential.[2][3] |

Zwitterionic Equilibrium

At pH 7.4, the molecule exists primarily as a zwitterion.[2][3] This internal salt formation stabilizes the crystal lattice (high melting point for the salt form) and prevents volatility.[3]

Figure 1: pH-dependent ionization states. The zwitterionic form dominates in biological media.[3]

Synthetic Methodology

The synthesis of 2-[2-(piperidin-1-yl)ethoxy]acetic acid follows a convergent pathway, typically employing a Williamson Ether Synthesis or N-alkylation strategy.[3] The N-alkylation route is preferred industrially due to the availability of cheap starting materials and avoidance of strong bases required for ether synthesis.[2][3]

Protocol: N-Alkylation Route (Recommended)

This method avoids the polymerization risks associated with chloro-ethers by using a pre-formed ether-ester linker.[3]

Reagents:

-

Ethyl 2-(2-chloroethoxy)acetate (Electrophile)

-

Potassium Carbonate (K₂CO₃) (Base)[3]

-

Acetonitrile (MeCN) or DMF (Solvent)[3]

Step-by-Step Workflow:

-

Alkylation:

-

Hydrolysis:

-

Salt Formation (Purification):

Figure 2: Convergent synthetic pathway via N-alkylation of halo-ethoxy-acetate.

Applications in Drug Development

This molecule is not merely a passive linker; it is a functionalized spacer that influences the physicochemical properties of the final drug conjugate.[2][3]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker connects the E3 ligase ligand to the Target Protein ligand.[3]

-

Solubility: The piperidine nitrogen provides a protonation site, enhancing the solubility of otherwise hydrophobic PROTAC molecules.[2][3]

-

Flexibility: The ethoxy (-O-CH₂-CH₂-) unit mimics PEG (Polyethylene Glycol), providing flexibility without the metabolic instability of long alkyl chains.[3]

-

Permeability: Unlike pure PEG chains, the tertiary amine can improve cell permeability via cation-transporter interactions.[2][3]

Fragment-Based Drug Discovery (FBDD)

Researchers use this moiety to "cap" hydrophobic pockets.[3] The carboxylic acid can form salt bridges with arginine/lysine residues in the binding pocket, while the piperidine ring fills hydrophobic voids.[2][3]

Handling & Safety (SDS Summary)

While generally considered a standard organic intermediate, specific precautions apply due to its biological activity and acidity/basicity.[3]

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319).

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon). The HCl salt is significantly more stable than the free base (which may absorb CO₂).[3]

-

Incompatibility: Strong oxidizing agents.[2][3] Avoid mixing with acid chlorides unless controlled coupling is intended.[2][3]

References

-

Sigma-Aldrich. 2-[2-(piperidin-1-yl)ethoxy]acetic acid hydrochloride Product Sheet. CAS 2248397-72-8.[1][2][3] Link

-

PubChem. Compound Summary: 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (Analogous Structure).[3][6][7] CID 9815476.[2][3][7] Link[7]

-

European Patent Office. Process for the preparation of piperazine/piperidine ethoxy acetic acid derivatives. EP0952153A2.[2][3][8] Link

-

Journal of Chemical & Engineering Data. pKa Values of Cyclic Diamines and Derivatives. (Extrapolated amine pKa data). Link

Sources

- 1. CAS 2248397-72-8 | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid | C23H29ClN2O4 | CID 3068854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(2-(1-Piperazinyl)ethoxy)acetic acid | C8H16N2O3 | CID 9815476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

Piperidine-Based Linkers: A Technical Guide for Medicinal Chemistry

This guide serves as a technical blueprint for the application of piperidine-based linkers in modern drug discovery, specifically targeting Proteolysis Targeting Chimeras (PROTACs) and bifunctional ligands.

Executive Summary

In the transition from "Rule of 5" small molecules to heterobifunctional degraders (PROTACs) and molecular glues, the linker moiety has evolved from a passive connector to a critical determinant of pharmacological success.[1][2] Piperidine-based linkers offer a distinct advantage over flexible alkyl or PEG chains by introducing conformational rigidity (reducing the entropic penalty of binding) and tunable basicity (enhancing aqueous solubility). This guide analyzes the structural, synthetic, and physicochemical parameters required to deploy piperidine linkers effectively.[3]

The Physicochemical Rationale: Why Piperidine?

Conformational Restriction & Entropy

Flexible linkers (PEG, alkyl) suffer from high conformational entropy, often requiring significant energy to adopt the bioactive conformation necessary for ternary complex formation (POI-Linker-E3). Piperidine introduces a rigid, saturated six-membered ring that restricts the conformational ensemble.

-

The "Pre-organized" Effect: By locking the linker into a chair conformation, piperidine reduces the entropic cost (

) upon binding. -

Vector Control: Unlike the indefinite vectors of a PEG chain, piperidine provides defined exit vectors.

-

1,4-substitution: Linear,

projection (ideal for deep pockets). -

1,3-substitution: Kinked,

projection (ideal for solvent-exposed turns).

-

Solubility & Ionization (The "Basicity Switch")

The secondary amine of piperidine (

-

Pros: The resulting cation dramatically improves aqueous solubility, a critical fix for lipophilic warheads.

-

Cons: High basicity can lead to phospholipidosis or hERG channel inhibition.

-

Mitigation: The

can be tuned down to 6–8 by installing electron-withdrawing groups (EWGs) like fluorine at the C3/C4 position or by converting the nitrogen into a urea or amide (though this sacrifices the solubility benefit).

Strategic Design: Vectors and Safety

Decision Logic for Linker Selection

The following decision tree outlines the logic for selecting a piperidine linker based on structural requirements and hERG liability risks.

Figure 1: Decision matrix for piperidine linker selection balancing vector geometry, solubility needs, and safety profiles.

hERG Liability Management

Piperidine linkers are frequent offenders in hERG inhibition due to the protonated nitrogen interacting with the channel's aromatic cage (cation-

-

Protocol: If hERG

, modify the linker:-

Reduce Basicity: Add a fluorine at C4 (

drops -

Steric Shielding: Introduce a methyl group at C2 (prevents access to the hERG pore).

-

Zwitterionic Design: Append a carboxylic acid nearby to neutralize the net charge.

-

Synthetic Architectures & Protocols

Synthesis of piperidine linkers typically involves orthogonal protection strategies to allow sequential attachment of the E3 ligase ligand and the Protein of Interest (POI) ligand.

Representative Protocol: Synthesis of a 1,4-Bifunctional Piperidine Linker

Objective: Synthesize a linker with a free amine (for E3 attachment) and a carboxylic acid (for POI attachment). Target Molecule: 1-(2-aminoethyl)piperidine-4-carboxylic acid.

Step-by-Step Methodology

Reagents:

-

Ethyl isonipecotate (Starting Material)

-

N-Boc-2-aminoacetaldehyde (or equivalent alkyl halide)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), TFA, LiOH.

Workflow:

-

Reductive Amination (N-Alkylation):

-

Dissolve ethyl isonipecotate (1.0 eq) and N-Boc-2-aminoacetaldehyde (1.1 eq) in DCM.

-

Add acetic acid (catalytic) and stir for 30 min to form the imine.

-

Add STAB (1.5 eq) at 0°C; warm to RT and stir for 12h.

-

Mechanism:[2][4][5] The hydride attacks the iminium ion selectively.

-

Validation: LCMS shows mass [M+H]+ corresponding to the N-alkylated ester.

-

-

Saponification (C-Terminus Deprotection):

-

Dissolve the intermediate in THF/Water (1:1).

-

Add LiOH (3.0 eq) and stir at RT for 4h.

-

Acidify to pH 4 with 1M HCl to precipitate the zwitterion or extract.

-

Result: Ethyl ester is hydrolyzed to the free carboxylic acid.

-

-

Boc-Deprotection (N-Terminus Activation - Optional/Late Stage):

-

Treat with TFA/DCM (1:1) for 1h.

-

Concentrate in vacuo.

-

Synthetic Pathway Diagram

Figure 2: Synthetic workflow for generating a bifunctional 1,4-piperidine linker via reductive amination and hydrolysis.

Advanced Application: PROTACs

In PROTAC design, the "linkerology" determines the cooperativity (

Case Study: Piperidine vs. PEG

-

Flexible PEG: Often results in a "floppy" complex where the E3 and POI do not maintain the necessary proximity for ubiquitin transfer.

-

Rigid Piperidine: Can lock the E3 and POI into a specific orientation.[6]

-

Example: A 4-piperidinyl linker was used to rigidify a BRD4 degrader, improving potency by 10-fold compared to a PEG analog by reducing the entropic penalty of ternary complex formation [1].

-

Data Summary: Impact of Linker Rigidity on PROTAC Potency

| Linker Type | Structure | DC50 (nM) | Dmax (%) | LogD (pH 7.4) |

| Flexible | PEG-3 (Linear) | 150 | 85 | 3.2 |

| Rigid | 1,4-Piperidine | 15 | 98 | 2.1 |

| Rigid | Piperazine | 45 | 95 | 1.8 |

Note: Data representative of BRD4 degraders cited in recent SAR studies [2].

Physicochemical Profiling Protocols

To ensure the piperidine linker enhances rather than hinders the drug profile, the following assays are mandatory.

pKa Determination (Potentiometric Titration)

-

Purpose: Confirm the ionization state at physiological pH.

-

Method: Use a Sirius T3 or equivalent titrator.

-

Dissolve 5 mg of compound in 0.15 M KCl (aq).

-

Titrate with 0.5 M KOH and 0.5 M HCl from pH 2 to 12.

-

Acceptance Criteria: For solubility enhancement, target

. For permeability/hERG safety, target

-

Microsomal Stability (Metabolic Hotspots)

Piperidine rings are susceptible to oxidative metabolism (P450-mediated) at the

-

Protocol:

-

Incubate compound (1

) with liver microsomes (human/mouse) and NADPH. -

Sample at 0, 15, 30, 60 min.

-

Analyze by LC-MS/MS.

-

-

Interpretation: If intrinsic clearance (

) is high, identify metabolites. If N-dealkylation or ring hydroxylation is observed, block the metabolic "soft spot" by adding a gem-dimethyl group at C2 or a fluorine at C4.

References

-

Design of Rigid Linkers for PROTACs: Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[7] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][6]

-

Piperazine and Piperidine in PROTACs: Henrici, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[8]

-

hERG Liability in Drug Design: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature.

-

Piperidine Synthesis Strategies: Liu, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

-

Rigid Linker Advantages: Vagner, J., & Handl, H. L. (2010). Rigid Linkers for Bioactive Peptides. Current Opinion in Chemical Biology.

Sources

- 1. explorationpub.com [explorationpub.com]

- 2. chempep.com [chempep.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Amide Coupling Protocols for Piperidine Ethoxy Acetic Acid: A Detailed Guide for Researchers

Introduction: The Strategic Importance of Piperidine Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine scaffold stands out as a "privileged structure," a testament to its frequent appearance in a diverse array of pharmaceuticals and natural products.[1] This six-membered nitrogen-containing heterocycle provides a robust, conformationally flexible framework that is readily functionalized to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The incorporation of an ethoxy acetic acid side chain onto the piperidine nitrogen introduces a key vector for further molecular elaboration, most commonly through the formation of an amide bond. This linkage is critical for connecting the piperidine-containing fragment to other pharmacophores, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.

This comprehensive guide offers an in-depth exploration of amide coupling protocols specifically tailored for piperidine ethoxy acetic acid and its analogs. We will delve into the mechanistic underpinnings of premier coupling reagents, provide detailed, field-proven experimental protocols, and offer insights into overcoming common challenges. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular entities.

The Cornerstone of Synthesis: Understanding Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow under ambient conditions. To facilitate this transformation, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.[2] The choice of an appropriate coupling reagent is paramount and is dictated by several factors, including the steric and electronic nature of the substrates, the risk of racemization at adjacent chiral centers, reaction conditions, and cost.[3]

This guide will focus on two of the most reliable and widely used classes of coupling reagents in contemporary organic synthesis: carbodiimides, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, with a focus on the highly efficient HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[3][4]

Protocol I: The EDC/HOBt-Mediated Coupling - A Cost-Effective Workhorse

The EDC/HOBt system is a staple in amide bond synthesis due to its cost-effectiveness and the convenient removal of its water-soluble urea byproduct.[4] While effective for many standard couplings, it can be less efficient for sterically hindered substrates or electron-deficient amines.[5]

Mechanism of Action

The EDC-mediated coupling, in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), proceeds through a well-defined pathway designed to minimize side reactions and suppress racemization.[3][6]

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[4]

-

Formation of the HOBt Ester: This unstable intermediate is susceptible to rearrangement into an unreactive N-acylurea. HOBt acts as a crucial additive by rapidly intercepting the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester.[3][6]

-

Nucleophilic Attack by the Amine: The amine then undergoes nucleophilic acyl substitution on the HOBt ester to form the desired amide bond, regenerating HOBt in the process.[7]

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Protocol II: HATU-Mediated Coupling - The High-Performance Option

HATU is a third-generation uronium/aminium salt-based coupling reagent celebrated for its high efficiency, rapid reaction kinetics, and minimal racemization, even with challenging substrates.[8][9] It is often the reagent of choice for sterically hindered amino acids and complex peptide syntheses.[9]

Mechanism of Action

The superior performance of HATU is attributed to the formation of a highly reactive OAt-active ester, facilitated by the 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[8]

-

Initial Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[8][10]

-

Formation of the OAt-Active Ester: This intermediate is rapidly attacked by the displaced HOAt anion to generate the highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[8]

-

Amide Bond Formation: The amine nucleophile swiftly attacks the active ester, yielding the final amide product and releasing HOAt.[10]

Caption: Mechanism of HATU-mediated amide bond formation.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a critical decision in the synthetic workflow. The following table provides a comparative overview of EDC/HOBt and HATU to guide this choice.

| Feature | EDC/HOBt | HATU |

| Reagent Class | Carbodiimide | Uronium/Aminium Salt |

| Relative Reactivity | Moderate to High | Very High[4] |

| Typical Reaction Time | 1 - 12 hours[4] | 1 - 4 hours[8] |

| Typical Yields | 70 - 95%[4] | >90%, even with hindered substrates[11] |

| Racemization Risk | Low (with HOBt)[12] | Very Low[9] |

| Key Advantages | Cost-effective, water-soluble byproduct simplifies workup.[4] | High efficiency, fast reactions, excellent for difficult couplings.[9] |

| Key Disadvantages | Less effective for sterically hindered substrates, potential for N-acylurea side product.[4] | Higher cost, potential for guanidinylation of the amine if used in excess.[3] |

| Byproduct Removal | Aqueous wash | Aqueous wash and/or chromatography |

Detailed Experimental Protocol: Synthesis of N-Aryl-2-(piperidin-1-ylethoxy)acetamide via HATU Coupling

This protocol provides a representative procedure for the coupling of piperidine ethoxy acetic acid with a substituted aniline using HATU. This method is robust and generally provides high yields.

Sources

- 1. researchgate.net [researchgate.net]

- 2. hepatochem.com [hepatochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. bachem.com [bachem.com]

Application Notes and Protocols for Advanced Bioconjugation: Utilizing Carboxylic Acid-Terminated PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Imperative of PEGylation in Modern Biotherapeutics

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a paramount strategy in the development of biotherapeutics. This bioconjugation technique is instrumental in enhancing the pharmacokinetic and pharmacodynamic properties of proteins, peptides, oligonucleotides, and small molecule drugs.[1] The core benefits of PEGylation are extensive and include a significant increase in drug stability, a prolonged plasma half-life, diminished immunogenicity, and improved solubility.[1][2] The selection of an appropriate PEGylation strategy is contingent upon the available functional groups on the biomolecule and the desired characteristics of the final conjugate. This guide provides an in-depth exploration of bioconjugation using carboxylic acid-terminated PEG linkers, a versatile and widely employed approach. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the critical methods for characterizing the resulting bioconjugates.

A noteworthy aspect of workflows involving custom peptides is the use of piperidine. While not a direct component of the final linkage in the context of carboxylic acid-PEGylation, piperidine is a crucial reagent in solid-phase peptide synthesis (SPPS) for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[3] This deprotection step is fundamental for the stepwise elongation of the peptide that will subsequently be conjugated.[3]

The Chemistry of Carboxylic Acid-PEG Linkers: A Foundation of Versatility

Carboxylic acid-terminated PEG linkers (HOOC-PEG) are a cornerstone of bioconjugation due to the versatility of the carboxyl group. This functional group can be activated to react with primary amines, most notably the ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides, forming a stable amide bond.[4]

The most prevalent method for activating the carboxylic acid is through the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the HOOC-PEG linker with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). The resulting PEG-NHS ester is a highly efficient amine-reactive reagent.[5]

The reaction proceeds as follows:

-

Activation: The carboxylic acid on the PEG linker is activated by EDC, forming a highly reactive O-acylisourea intermediate.

-

Esterification: This intermediate readily reacts with NHS to form the more stable PEG-NHS ester, releasing an EDC byproduct.

-

Conjugation: The PEG-NHS ester then reacts with a primary amine on the biomolecule to form a stable amide bond, releasing NHS.

This amine-reactive strategy is widely favored for its efficiency in creating stable covalent linkages under mild reaction conditions.[1]

Visualizing the Workflow: From Activation to Conjugation

Figure 1: A generalized workflow for the bioconjugation of a biomolecule using a carboxylic acid-terminated PEG linker activated as an NHS ester.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Activation of HOOC-PEG Linker to PEG-NHS Ester

This protocol details the activation of a carboxylic acid-terminated PEG linker using EDC and NHS.

Materials:

-

HOOC-PEG linker

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve the HOOC-PEG linker in anhydrous DMF or DCM to a final concentration of 10-50 mg/mL in a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon).

-

Add a 1.2-fold molar excess of NHS to the reaction mixture and stir until fully dissolved.

-

Add a 1.2-fold molar excess of EDC to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring.

-

The resulting PEG-NHS ester solution can be used immediately for conjugation or stored under anhydrous conditions at -20°C for a limited time.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the reactive O-acylisourea intermediate and the final PEG-NHS ester, which would lead to reduced conjugation efficiency.

-

Molar Excess of Reagents: A slight molar excess of EDC and NHS ensures the complete conversion of the carboxylic acid groups to NHS esters, maximizing the yield of the activated linker.

Protocol 2: PEGylation of a Protein with a Pre-activated PEG-NHS Ester

This protocol describes the conjugation of a PEG-NHS ester to a protein via its primary amines.

Materials:

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

-

Activated PEG-NHS ester solution (from Protocol 1 or commercially sourced)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at a pH of 7.2-8.0.

-

Add the activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG-NHS ester to protein will depend on the desired degree of PEGylation and should be optimized empirically. A starting point is often a 5 to 20-fold molar excess of the PEG reagent.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method such as SEC or IEX.

Causality Behind Experimental Choices:

-

pH of Reaction Buffer: The reaction between NHS esters and primary amines is most efficient at a slightly alkaline pH (7.2-8.0). At this pH, the primary amines are sufficiently nucleophilic to attack the ester.

-

Protein Concentration: A higher protein concentration (1-5 mg/mL) generally leads to better coupling yields.[6]

-

Quenching Step: The addition of a quenching reagent with a high concentration of primary amines (e.g., Tris or glycine) is crucial to stop the reaction and prevent further, potentially undesirable, modifications to the protein.

The Role of Piperidine in the Broader Bioconjugation Workflow

For researchers working with synthetic peptides, understanding the role of piperidine is essential. In Fmoc-based solid-phase peptide synthesis (SPPS), a 20% solution of piperidine in a polar aprotic solvent like DMF is the standard reagent for removing the Fmoc protecting group from the N-terminal amine of the growing peptide chain.[7][8] This deprotection is a critical and repeated step in the synthesis cycle.

It is important to be aware of potential side reactions involving piperidine, especially if the peptide or linker contains sensitive moieties. For instance, if a maleimide group is present, piperidine can undergo an aza-Michael addition, rendering the maleimide inactive for its intended thiol-reactive conjugation.[2] Therefore, maleimide-containing linkers are typically introduced after the completion of all piperidine-mediated deprotection steps.[2]

Figure 2: The role of piperidine in the Fmoc-based solid-phase peptide synthesis (SPPS) cycle.

Characterization of PEGylated Bioconjugates: Ensuring Quality and Consistency

Thorough characterization of the final PEGylated product is a critical quality control step. The following table summarizes key analytical techniques and their applications.

| Analytical Technique | Parameter Measured | Purpose |

| SDS-PAGE | Apparent Molecular Weight | To visualize the increase in molecular weight upon PEGylation and assess the heterogeneity of the conjugate mixture. |

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius / Purity | To separate PEGylated species from unreacted protein and PEG, and to assess the polydispersity of the conjugate. A broad peak may indicate a high polydispersity of the PEG reagent.[9] |

| Ion-Exchange Chromatography (IEX) | Surface Charge | To separate conjugates based on the degree of PEGylation, as the attachment of PEG chains can mask charged residues. |

| Mass Spectrometry (MS) | Molecular Weight / Degree of PEGylation | To determine the precise molecular weight of the conjugate and calculate the average number of PEG chains attached per biomolecule.[10] |

| NMR Spectroscopy | Degree of PEGylation | Can be used to quantitatively determine the degree of PEGylation by comparing the integrals of proton signals from the protein and the PEG.[7] |

| Peptide Mapping | Site of PEGylation | For proteins, this technique can identify the specific amino acid residues where the PEG chains are attached.[] |

Troubleshooting Common Issues in PEGylation

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | - Hydrolysis of PEG-NHS ester- Incorrect buffer pH- Low protein concentration- Steric hindrance | - Use anhydrous conditions for activation and storage- Ensure reaction buffer pH is between 7.2-8.0- Increase protein concentration to 1-5 mg/mL- Use a longer PEG spacer to overcome steric hindrance |

| Protein Aggregation | - Hydrophobicity of the linker or payload- Denaturation during reaction | - Use a more hydrophilic PEG linker- Optimize reaction conditions (temperature, pH, incubation time)- Include excipients that stabilize the protein |

| Broad Peaks in SEC | - Polydispersity of the PEG reagent- Heterogeneous PEGylation | - Use a monodisperse PEG reagent if possible- Optimize the molar ratio of PEG to protein to achieve a more defined product- Fractionate the conjugate mixture using IEX or HIC |

Conclusion: The Path to Optimized Bioconjugates

Bioconjugation with carboxylic acid-terminated PEG linkers is a robust and adaptable strategy for enhancing the therapeutic potential of a wide range of biomolecules. A thorough understanding of the underlying chemistry, meticulous execution of experimental protocols, and comprehensive characterization of the final product are paramount to success. By carefully considering the interplay between the biomolecule, the linker, and the reaction conditions, researchers can unlock the full potential of PEGylation to develop next-generation biotherapeutics with improved efficacy and safety profiles.

References

- Benchchem. A Step-by-Step Guide to Bioconjugation with PEG Linkers: Application Notes and Protocols.

- Benchchem. Application Notes and Protocols for Bioconjugation with PEG Linkers.

- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.

- Spolaore, B., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Bioconjugate Chemistry.

- Benchchem. Technical Support Center: Characterization of PEGylated Bioconjugates.

- Bioconjugation Protocols. (2013). Methods in Molecular Biology.

- Poovi, G., et al. Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. International Journal of Drug Delivery.

- Zaghmi, A., et al. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. Data in Brief.

- Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.

- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.

- DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry.

- Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates. (2012). Pharmaceuticals.

- ChemPep. Overview of PEG Linkers.

- D'Souza, L. M., & Geiger, R. E. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Omega.

- Exploring the Versatile Role of PEG and Carboxylic Acid PEGs in Biomedical Applications. (2024). Biomedical Engineering.

- MedchemExpress.com. Piperidine-C-piperidine-Boc | PROTAC Linkers.

- AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.

- Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation. (2022). Chemical Communications.

- Singh, S., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry.

- Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.

- Bio-Synthesis. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation.

- Benchchem. Side reactions associated with piperidine treatment of PEG-containing molecules.

Sources

- 1. Fmoc amine azide-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]

- 10. njbio.com [njbio.com]

Application Notes and Protocols for Solid-Phase Synthesis with 2-(2-(Piperidin-1-yl)ethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications and detailed protocols for the use of 2-(2-(Piperidin-1-yl)ethoxy)acetic acid in solid-phase synthesis. While direct literature on this specific reagent is sparse, its structural features—a terminal carboxylic acid, a flexible hydrophilic ethoxy linker, and a tertiary amine in the form of a piperidine ring—strongly suggest its utility in two principal areas: as a hydrophilic linker to modify solid supports and for the N-terminal modification of peptides. This document extrapolates from established methodologies for similar molecules, such as [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), to provide robust, albeit adaptable, protocols for researchers. We will delve into the mechanistic rationale behind the proposed synthetic steps, potential challenges, and key considerations for successful implementation.

Introduction: The Rationale for 2-(2-(Piperidin-1-yl)ethoxy)acetic Acid in Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and peptidomimetic drug discovery. The properties of a synthetic peptide are not only determined by its amino acid sequence but also by modifications that can enhance its solubility, stability, and pharmacokinetic profile. The molecule 2-(2-(Piperidin-1-yl)ethoxy)acetic acid offers a unique combination of functionalities to achieve such modifications.

-

Hydrophilic Spacer: The ethoxyacetic acid backbone is analogous to polyethylene glycol (PEG) linkers, which are known to increase the hydrophilicity of peptides, potentially improving their solubility and reducing aggregation.[1]

-

Tertiary Amine Moiety: The piperidine group introduces a basic tertiary amine. This can influence the overall charge and isoelectric point of the final peptide conjugate. In drug development, piperidine moieties are common pharmacophores that can influence binding to biological targets and improve cell permeability.

-

Reactive Handle: The terminal carboxylic acid provides a versatile point of attachment. It can be coupled to an amine-functionalized solid support to act as a linker or to the N-terminus of a resin-bound peptide.[2]

Based on these features, this guide will focus on two primary applications:

-

Application 1: Preparation of a Modified Solid Support. Covalently attaching 2-(2-(Piperidin-1-yl)ethoxy)acetic acid to an amino-functionalized resin (e.g., aminomethyl polystyrene) creates a new solid support with a flexible, hydrophilic linker, ready for standard Fmoc-based SPPS.

-

Application 2: N-Terminal Modification of Peptides. Coupling the molecule to the free N-terminus of a fully synthesized, resin-bound peptide to introduce the piperidinylethoxy moiety as a final modification step. This can enhance stability against enzymatic degradation and modulate the peptide's biological activity.[3][4]

Physicochemical Properties (Inferred)

| Property | Inferred Value | Source |

| Molecular Formula | C9H17NO3 | (Calculated) |

| Molecular Weight | 187.24 g/mol | (Calculated) |

| Appearance | Likely a solid at room temperature | [4] |

| Solubility | Expected to be soluble in common SPPS solvents (DMF, NMP, DCM) | General knowledge of similar compounds |

Mechanistic Considerations

The core of the proposed applications lies in the formation of a stable amide bond between the carboxylic acid of the title compound and a primary or secondary amine on the solid support or the peptide.

Carboxyl Group Activation

The carboxylic acid must first be activated to a more reactive species to facilitate nucleophilic attack by the amine. This is a standard procedure in peptide synthesis.[6] Carbodiimide reagents, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like OxymaPure or 1-hydroxybenzotriazole (HOBt), are commonly used. The activation proceeds through a highly reactive O-acylisourea intermediate, which can then react with the amine to form the amide bond. The use of additives is crucial to suppress side reactions and minimize racemization.

Potential Influence of the Piperidine Moiety

The tertiary amine of the piperidine ring has a pKa that makes it basic. During the coupling reaction, it is important to consider that this basic site could potentially be protonated by the acidic components in the reaction mixture. To ensure efficient coupling, it is advisable to use a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the reaction medium and ensure the reacting amine on the resin or peptide is in its free, nucleophilic state.

Application 1: Preparation of a Custom Solid Support

This protocol describes the covalent attachment of 2-(2-(Piperidin-1-yl)ethoxy)acetic acid to an aminomethyl (AM) resin. The resulting resin will have a hydrophilic linker terminating in a secondary amine, ready for the coupling of the first Fmoc-protected amino acid.

Workflow Diagram

Caption: Workflow for immobilizing the linker onto an amine resin.

Detailed Protocol

Materials:

-

Aminomethyl (AM) polystyrene resin (100-200 mesh, ~1.0 mmol/g substitution)

-

2-(2-(Piperidin-1-yl)ethoxy)acetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure (Ethyl cyanohydroxyiminoacetate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetic Anhydride

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling:

-

Place the aminomethyl resin (1 g) in a solid-phase synthesis vessel.

-

Add DMF (10-15 mL) and gently agitate for 1 hour to swell the resin beads.

-

Drain the DMF.

-

-

Linker Activation:

-

In a separate flask, dissolve 2-(2-(Piperidin-1-yl)ethoxy)acetic acid (3 equivalents based on resin substitution) and OxymaPure (3 equivalents) in DMF (5 mL).

-

Cool the solution in an ice bath.

-

Add DIC (3 equivalents) and stir the solution at 0°C for 10-15 minutes. This is the pre-activation step.

-

-

Coupling to Resin:

-

Add the pre-activated linker solution to the swollen resin.

-

Add DIPEA (1 equivalent) to the vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the successful consumption of primary amines.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL).

-

-

Capping of Unreacted Amines:

-

To block any unreacted amino groups, add a solution of acetic anhydride and DIPEA in DMF (e.g., 10% acetic anhydride, 5% DIPEA in DMF) to the resin.

-

Agitate for 30 minutes.

-

Drain the capping solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Final Preparation:

-

Dry the resin under vacuum.

-

The loading of the linker can be determined by cleaving the linker from a small amount of resin and analyzing the cleavage product, though this is an advanced characterization. For most purposes, assuming a high coupling efficiency after a negative Kaiser test is sufficient to proceed.

-

The resulting resin is now ready for standard Fmoc-SPPS, starting with the deprotection of the piperidine nitrogen if it has been protonated, followed by the coupling of the first Fmoc-amino acid.

Application 2: N-Terminal Modification of Peptides

This protocol outlines the procedure for coupling 2-(2-(Piperidin-1-yl)ethoxy)acetic acid to the N-terminus of a peptide that has been synthesized on a solid support. This step is performed after the final Fmoc deprotection of the last amino acid in the sequence.

Workflow Diagram

Caption: Workflow for N-terminal modification of a resin-bound peptide.

Detailed Protocol

Materials:

-

Resin-bound peptide with a free N-terminus

-

2-(2-(Piperidin-1-yl)ethoxy)acetic acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

-

Peptide Preparation:

-

Ensure the peptide has been fully synthesized on the resin using standard Fmoc-SPPS.

-

Perform the final Fmoc deprotection using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM to remove all traces of piperidine.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 2-(2-(Piperidin-1-yl)ethoxy)acetic acid (5 equivalents relative to the initial resin loading), HBTU (4.9 equivalents), and HOBt (5 equivalents) in DMF.

-

Add DIPEA (10 equivalents) to the solution and vortex for 1-2 minutes to activate the carboxylic acid.

-

Immediately add the activated solution to the resin-bound peptide.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the absence of free primary amines.

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin extensively with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally Methanol (3 x 10 mL) to facilitate drying.

-

-

Cleavage and Deprotection:

-

Dry the resin thoroughly under vacuum.

-

Treat the resin with a standard cleavage cocktail (e.g., Reagent B: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Isolation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

-

Confirm the identity and purity of the final modified peptide by mass spectrometry and HPLC.

-

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of solid-phase synthesis.[2][6] To ensure the success and validity of these procedures, the following control points are essential:

-

Kaiser (Ninhydrin) Test: This is a critical in-process control to verify the completion of coupling reactions. A positive test (blue beads) indicates free primary amines, signifying an incomplete reaction that requires a second coupling.

-

Mass Spectrometry: After cleavage, analysis of the crude product by LC-MS is non-negotiable. It provides the definitive confirmation of the desired product's molecular weight, thereby validating the success of the modification.

-

HPLC Analysis: Comparing the HPLC traces of the unmodified and modified peptides will show a shift in retention time, providing further evidence of a successful modification. The purity of the final product is also determined by HPLC.

Conclusion and Future Perspectives

2-(2-(Piperidin-1-yl)ethoxy)acetic acid represents a versatile, yet underutilized, reagent for solid-phase synthesis. Its bifunctional nature allows it to act as a hydrophilic linker to create novel solid supports or as an N-terminal capping agent to modify peptides. The protocols detailed herein provide a strong foundation for researchers to explore its potential in synthesizing peptides with enhanced physicochemical and pharmacological properties. While these protocols are based on sound chemical principles, the inherent basicity of the piperidine moiety warrants careful optimization of reaction conditions to mitigate any potential side reactions. Future work should focus on systematically evaluating the impact of this modification on peptide solubility, stability, and biological activity across different peptide sequences.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9815476, 2-(2-(1-Piperazinyl)ethoxy)acetic acid. Retrieved from [Link]

-

Veeprho. (n.d.). 2-(2-(4-nitrosoPiperazin-1-yl)ethoxy)acetic acid. Retrieved from [Link]

-

Subirós-Funosas, A., et al. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23-41. Retrieved from [Link]

-

Ede, N. J., et al. (2011). An activated triple bond linker enables 'click' attachment of peptides to oligonucleotides on solid support. Nucleic Acids Research, 39(20), e134. Retrieved from [Link]

-

Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]

-

CD Formulation. (n.d.). N-Terminal Modified Peptide Synthesis. Retrieved from [Link]

-

Zhang, C., et al. (2022). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 33(1), 59-70. Retrieved from [Link]

-

Liu, R., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(27), 5075-5078. Retrieved from [Link]

Sources

- 1. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 2. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. piperidin-1-yl-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(2-(1-Piperazinyl)ethoxy)acetic acid | C8H16N2O3 | CID 9815476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

Troubleshooting & Optimization

Technical Support Center: Purification Methods for Polar Piperidine Carboxylic Acids

Welcome to the Technical Support Center for the purification of polar piperidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these zwitterionic molecules. Polar piperidine carboxylic acids, which contain both a basic piperidine nitrogen and an acidic carboxylic acid, often exhibit unique and challenging behaviors during purification due to their high polarity and zwitterionic nature at physiological pH.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high-purity compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of polar piperidine carboxylic acids.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar piperidine carboxylic acid shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common challenge with highly polar compounds in reversed-phase (RP) chromatography.[2][3][4] The zwitterionic nature of piperidine carboxylic acids leads to high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to troubleshoot this issue:

-

Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Options include columns with polar endcapping or those with shorter alkyl chains (e.g., C8). Some modern RP columns are also designed to be stable in highly aqueous conditions.[5]

-

Utilize Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can significantly enhance the retention of your ionic compound.[6] For a piperidine carboxylic acid, which can be cationic or anionic depending on the pH, you can use:

-

Anionic pairing agents (e.g., trifluoroacetic acid - TFA, heptafluorobutyric acid - HFBA) at a low pH to pair with the protonated piperidine nitrogen.

-

Cationic pairing agents (e.g., triethylamine - TEA, tetrabutylammonium salts) at a neutral or high pH to pair with the deprotonated carboxylic acid.

Causality: Ion-pairing agents are large organic molecules with an ionic head group and a hydrophobic tail. The ionic head group interacts with the charged functional group of your analyte, while the hydrophobic tail interacts with the nonpolar stationary phase, thereby increasing retention.

-

-

Adjust Mobile Phase pH: The pH of the mobile phase is a critical parameter that influences the ionization state of your compound.[4]

-

Low pH (e.g., pH 2-3): At a pH well below the pKa of the carboxylic acid and the piperidine nitrogen, the carboxylic acid will be protonated (neutral), and the piperidine nitrogen will be protonated (cationic). This can increase retention on a C18 column compared to the zwitterionic form.

-

High pH (e.g., pH 9-10): At a pH well above the pKa of both functional groups, the carboxylic acid will be deprotonated (anionic), and the piperidine nitrogen will be neutral. This can also alter retention characteristics.

Note: Ensure your column is stable at the chosen pH. Silica-based columns are generally not recommended for use above pH 8.

-

Issue 2: Low Yield After Recrystallization

Q: I'm losing a significant amount of my polar piperidine carboxylic acid during recrystallization. What are the potential causes and solutions?

A: Low recovery during recrystallization is often due to the high polarity and zwitterionic nature of the compound, which can lead to high solubility in polar solvents even at low temperatures.

-

Inappropriate Solvent System: The choice of solvent is critical.[7]

-

Troubleshooting Solution: Screen a variety of solvent systems. For highly polar compounds, a good starting point is a polar protic solvent (e.g., water, ethanol, isopropanol) in which the compound is soluble when hot but sparingly soluble when cold.[8] If the compound is too soluble even at low temperatures, an anti-solvent (a solvent in which the compound is insoluble) can be added to the hot, saturated solution to induce crystallization upon cooling. Common anti-solvents for polar compounds include ethers (e.g., diethyl ether, MTBE) or hydrocarbons (e.g., hexane, heptane).

-

-

Incomplete Crystallization:

-

Troubleshooting Solution: Ensure the initial solution is fully saturated at the higher temperature. After cooling, allow sufficient time for crystallization to occur. Placing the solution in an ice bath or refrigerator can help maximize yield.[9] Scratching the inside of the flask with a glass rod can also initiate crystallization.

-

-

Product Loss During Washing:

-

Troubleshooting Solution: Wash the collected crystals with a minimal amount of cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[9]

-

Issue 3: Inconsistent Retention Times in HILIC

Q: My retention times are drifting and not reproducible when using Hydrophilic Interaction Liquid Chromatography (HILIC). What's causing this?

A: HILIC is an excellent technique for purifying very polar compounds, but it can be sensitive to experimental conditions.[2][3][10][11] Inconsistent retention times are often due to issues with column equilibration and the mobile phase.

-

Insufficient Column Equilibration: The stationary phase in HILIC needs to be properly hydrated with a stable water layer for reproducible retention.

-

Troubleshooting Solution: Equilibrate the column with the initial mobile phase for a longer period than you would for reversed-phase chromatography. A minimum of 10-20 column volumes is a good starting point.

-

-

Mobile Phase Preparation: The composition of the mobile phase, including the organic solvent, water content, and any additives, is critical.

-

Troubleshooting Solution:

-

Solvent Choice: Acetonitrile is the most common and generally the best-performing organic solvent for HILIC.[2][3] Methanol is generally not recommended as the primary organic solvent in HILIC.[2]

-

Buffer Concentration: The concentration of any salt or buffer in the mobile phase can affect retention. Ensure accurate and consistent preparation of your mobile phases. An increase in salt concentration can decrease the electrostatic interactions that contribute to HILIC retention.[10]

-

pH Control: The pH of the mobile phase will affect the charge state of your piperidine carboxylic acid and the stationary phase (if it has ionizable groups like silica), thus impacting retention.[5] Use a buffer to maintain a consistent pH.

-

-

-

Sample Diluent Mismatch: Injecting the sample in a solvent that is significantly stronger (more polar) than the mobile phase can lead to poor peak shape and shifting retention times.

-

Troubleshooting Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use a solvent with a similar or weaker elution strength.[11]

-

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it suitable for polar piperidine carboxylic acids?

A1: HILIC is a chromatographic technique that uses a polar stationary phase (e.g., silica, diol, or amide-bonded silica) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) with a smaller amount of water.[2][11] The retention mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the polar stationary phase.[10] Polar compounds, like piperidine carboxylic acids, are well-retained in HILIC because they preferentially partition into this aqueous layer.[3][10] As the water content in the mobile phase increases, the analyte is eluted.

Q2: When should I consider using Ion-Exchange Chromatography (IEX) for my purification?

A2: Ion-exchange chromatography is a powerful technique for purifying ionizable compounds like piperidine carboxylic acids, especially when dealing with complex mixtures or when a high degree of purity is required.[12][13][14] It separates molecules based on their net charge.[12]

-

Cation-Exchange Chromatography: At a low pH, the piperidine nitrogen is protonated (positive charge), and the carboxylic acid is neutral. Under these conditions, the compound will bind to a cation-exchange resin.

-

Anion-Exchange Chromatography: At a high pH, the carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is neutral. Here, the compound will bind to an anion-exchange resin.

IEX is particularly useful for removing impurities with different charge characteristics or for desalting your sample.[15]

Q3: Can I use normal-phase chromatography for these compounds?

A3: Traditional normal-phase chromatography (using non-polar solvents like hexane and ethyl acetate) is generally not suitable for highly polar and zwitterionic compounds like piperidine carboxylic acids.[2][3] These compounds are often insoluble in typical normal-phase solvents and will interact too strongly with the polar stationary phase (e.g., silica), leading to very poor or no elution.[3] HILIC, which can be thought of as a form of aqueous normal-phase chromatography, is the more appropriate choice.[2][16]

Q4: My piperidine carboxylic acid is a solid. What's the best way to purify it without using chromatography?

A4: Recrystallization is the most common non-chromatographic method for purifying solid compounds.[17] The key is to find a suitable solvent or solvent system where your compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain soluble at both temperatures.

Another potential method is salt formation.[8][18] By reacting your piperidine carboxylic acid with a suitable acid or base, you can form a salt that may have different solubility properties, allowing for selective precipitation and purification. The original compound can then be regenerated by neutralization.

Q5: How can I remove inorganic salts from my final product?

A5: Desalting a highly polar, water-soluble compound can be challenging. Here are a few options:

-

Size-Exclusion Chromatography (SEC): If there is a significant size difference between your compound and the salt, SEC can be an effective method.

-

Ion-Exchange Chromatography: As mentioned in Q2, you can bind your compound to an ion-exchange resin, wash away the neutral salts, and then elute your purified compound.

-

Diafiltration/Tangential Flow Filtration (TFF): For larger quantities, TFF can be used to exchange the buffer and remove salts.

-

Reversed-Phase Chromatography with a Volatile Buffer: If you can achieve retention on a reversed-phase column, using a mobile phase with a volatile buffer (e.g., ammonium formate or ammonium acetate) will allow you to remove the buffer salts by lyophilization.

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Piperidine Carboxylic Acid

This protocol provides a general starting point for developing a HILIC purification method.

-

Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 150 x 4.6 mm, 5 µm).[5]

-

Mobile Phase Preparation:

-

Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.

-

Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.

-

-

Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 15 column volumes at a flow rate of 1 mL/min.

-

Sample Preparation: Dissolve the crude sample in the initial mobile phase (95:5 acetonitrile:water). If solubility is an issue, use a minimum amount of a stronger solvent like water, but be aware of potential peak shape distortion.

-

Gradient Elution:

-

0-2 min: 100% A

-

2-15 min: Gradient from 100% A to 100% B

-

15-18 min: 100% B

-

18-20 min: Return to 100% A

-

20-30 min: Re-equilibration at 100% A

-

-

Fraction Collection and Analysis: Collect fractions and analyze by a suitable method (e.g., LC-MS, TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization is often effective for removing the aqueous/acetonitrile mobile phase with volatile buffers.

Protocol 2: Purification via Ion-Exchange Chromatography (Cation Exchange)

This protocol is useful for separating a basic piperidine carboxylic acid from neutral or anionic impurities.

-

Resin Selection: Choose a strong cation-exchange resin (e.g., sulfopropyl-based).

-

Column Packing and Equilibration: Pack a column with the chosen resin and equilibrate with a low pH buffer (e.g., 25 mM sodium citrate, pH 3.0).

-

Sample Preparation and Loading: Dissolve the crude sample in the equilibration buffer and adjust the pH to match. Load the sample onto the column.

-

Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound, neutral, or anionic impurities.

-

Elution: Elute the bound piperidine carboxylic acid using a salt gradient (e.g., a linear gradient from 0 to 1 M NaCl in the equilibration buffer) or a pH gradient.

-

Fraction Analysis: Analyze the collected fractions to locate the desired product.

-

Desalting: The fractions containing the pure product will also contain a high concentration of salt. Desalting will be necessary (see FAQ Q5).

Visualizations

Caption: A decision-making workflow for selecting a purification method.

Caption: Troubleshooting guide for poor retention in reversed-phase HPLC.

References

-

Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

-

Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

-

Crawford Scientific. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

-

PubMed. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. [Link]

-

Welch Materials. (2025, December 24). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

-

MDPI. (2025, December 12). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. [Link]

-

ResearchGate. Separation and Purification of Amino Acids. [Link]

-

Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

-

Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

- Google Patents. Method for purification of an amino acid using ion exchange resin.

-

SIELC Technologies. Polar Compounds. [Link]

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

- Google Patents.

-

Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds?[Link]

-

Oreate AI Blog. (2026, January 19). Understanding Zwitterionic Compounds: The Dual Nature of Chemistry. [Link]

-

ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?[Link]

-

Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

- Google Patents.

-

Chromatography Forum. (2006, February 23). desalting a zwitterion compound by HPLC?[Link]

Sources

- 1. Understanding Zwitterionic Compounds: The Dual Nature of Chemistry - Oreate AI Blog [oreateai.com]

- 2. biotage.com [biotage.com]

- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 4. Polar Compounds | SIELC Technologies [sielc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. welch-us.com [welch-us.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. welch-us.com [welch-us.com]

- 12. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 15. desalting a zwitterion compound by HPLC? - Chromatography Forum [chromforum.org]

- 16. biotage.com [biotage.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. WO2006013550A3 - Process for preparation of piperidine carboxylic acid - Google Patents [patents.google.com]

Technical Support Center: Optimizing Amide Coupling Reactions of Piperidine Derivatives

Welcome to the Technical Support Center dedicated to optimizing the coupling of piperidine-containing molecules with carboxylic acids, with a specific focus on structures analogous to "piperidine ethoxy acetic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation, troubleshoot common experimental hurdles, and ultimately enhance reaction yields and purity.

The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1][2] Its successful coupling with various carboxylic acids is a frequent and critical step in the synthesis of novel therapeutic agents.[1][2] This guide provides in-depth technical assistance, moving beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific challenges you may encounter during the coupling of piperidine derivatives with carboxylic acids like ethoxy acetic acid.

Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?

Low yields in amide coupling reactions are a common frustration. A systematic approach to troubleshooting is essential.[3][4] The primary culprits often fall into one of three categories: inefficient activation of the carboxylic acid, poor nucleophilicity of the piperidine, or competing side reactions.

Initial Diagnostic Workflow:

-

Confirm Starting Material Integrity: Before scrutinizing the reaction, verify the purity of your piperidine derivative and carboxylic acid via NMR or LC-MS. Impurities can inhibit the reaction or introduce side products.

-

Reaction Monitoring: Utilize TLC, LC-MS, or NMR to track the consumption of starting materials and the formation of the product over time.[5][6] This will help determine if the reaction is stalling or proceeding slowly.

Troubleshooting Decision Tree:

Caption: Troubleshooting workflow for low yield in piperidine coupling reactions.

Q2: I'm observing multiple spots on my TLC, and my crude NMR is complex. What are the likely side reactions?

The formation of byproducts is a common challenge in amide coupling chemistry.[7][8] Understanding the potential side reactions is key to mitigating them.

-

N-Acylurea Formation: When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[7][9] This is particularly problematic with sterically hindered substrates or poorly nucleophilic amines.

-

Racemization: If your carboxylic acid has a stereocenter at the α-position, the harsh conditions of some coupling reactions can lead to epimerization.[8][12]

-

Mitigation: Using coupling reagents known to suppress racemization, such as those based on HOAt (e.g., HATU) or COMU, is recommended.[13] The choice of base is also critical; weaker bases like N-methylmorpholine (NMM) or sym-collidine are preferred over stronger, more hindered bases like diisopropylethylamine (DIPEA).[7]

-

-

Dimerization of the Activated Carboxylic Acid: The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride.[9] While this anhydride can still react with the amine, it alters the reaction stoichiometry and can lead to a mixture of products.

-

Mitigation: Slow addition of the coupling reagent can help to minimize the concentration of the activated species at any given time, reducing the likelihood of dimerization.

-

Q3: My piperidine is sterically hindered, and the reaction is very slow. How can I improve the coupling efficiency?

Steric hindrance around the piperidine nitrogen can significantly slow down the reaction rate.[14] In such cases, more potent coupling reagents and optimized reaction conditions are necessary.

-

Choice of Coupling Reagent: For sterically demanding couplings, phosphonium-based reagents like PyBOP or aminium/uronium-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides.[3][13] These reagents generate highly reactive activated esters that can overcome the steric barrier.

-

Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance.[14] However, this should be done with caution as it can also increase the rate of side reactions, particularly racemization.[7]

-

Acyl Fluoride Intermediates: In particularly challenging cases, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy.[14] Acyl fluorides are more reactive than the corresponding active esters but are generally more stable and easier to handle than acyl chlorides.[14]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this type of coupling reaction?

A: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (ACN) are commonly used.[7][15] The choice of solvent can impact the solubility of the reagents and the reaction rate. It is often beneficial to screen a few different solvents to find the optimal one for your specific substrates.[8]

Q: Do I need to use a base in my reaction? If so, which one?

A: Yes, a non-nucleophilic base is typically required to neutralize any acid generated during the reaction and to ensure the piperidine nitrogen is deprotonated and therefore nucleophilic.[7] Common choices include diisopropylethylamine (DIPEA) and triethylamine (TEA). For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) is a better choice.[7]

Q: How do I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and easy way to qualitatively monitor the reaction by observing the disappearance of the starting materials and the appearance of the product spot. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal as it can track the masses of all components in the reaction mixture.[5] In some cases, proton NMR of a small aliquot from the reaction can also be used to monitor the conversion.[6]

Q: What is the best way to purify my final product?

A: The purification strategy will depend on the properties of your product. If the product is significantly less polar than the starting materials and byproducts, flash column chromatography on silica gel is a standard method. If your product is highly polar, you may need to consider reverse-phase chromatography or other techniques like ion-exchange chromatography.[16][17] For products obtained from reactions using water-soluble carbodiimides like EDC, an aqueous workup is often effective at removing the urea byproduct.[18]

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol provides a general starting point for the coupling of a piperidine derivative with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

-

Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 equiv) to the solution and stir for 15-30 minutes to allow for the formation of the active ester.

-

Add the piperidine derivative (1.0 equiv) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (1.5 equiv).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Coupling with HATU for Sterically Hindered Substrates

This protocol is recommended for more challenging couplings involving sterically hindered piperidines or carboxylic acids.

-

Dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and a non-nucleophilic base such as DIPEA (2.0 equiv) in an appropriate anhydrous solvent (e.g., DMF) under an inert atmosphere.

-

Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the piperidine derivative (1.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. The reaction time may vary from a few hours to overnight.

-